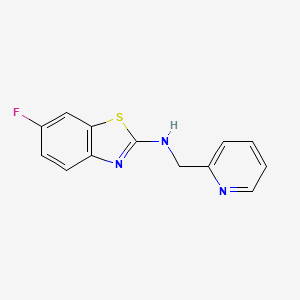

6-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Description

Properties

IUPAC Name |

6-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN3S/c14-9-4-5-11-12(7-9)18-13(17-11)16-8-10-3-1-2-6-15-10/h1-7H,8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCQPFLDIDWAEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC2=NC3=C(S2)C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of 6-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

General Synthetic Strategy

The synthesis typically involves:

- Formation of the 6-fluoro-substituted benzothiazole core.

- Introduction of the amino group at position 2.

- Subsequent N-substitution with the pyridin-2-ylmethyl group.

The synthetic routes rely on well-established benzothiazole chemistry, including cyclization of substituted anilines and thiocyanates, halogenation, and nucleophilic substitution reactions.

Detailed Synthetic Routes

Synthesis of 6-fluoro-2-aminobenzothiazole Intermediate

One common approach to obtain the 6-fluoro-2-aminobenzothiazole intermediate involves the reaction of 4-fluoro-2-aminothiophenol with appropriate reagents:

Step 1: Bromination of substituted aniline in acetic acid at low temperature (0–10 °C) with controlled addition of bromine to avoid temperature rise beyond 0 °C, followed by stirring and precipitation to isolate 2-amino-6-fluoro-7-chlorobenzothiazole (yield ~75%).

Step 2: Reaction of substituted aniline with potassium thiocyanate (KSCN) and bromine in acetic acid at low temperature to form 2-amino-6-thiocyanatobenzothiazole, which upon further treatment with ammonium thiocyanate under reflux affords the desired 2-aminobenzothiazole core.

This intermediate can be purified by recrystallization from ethanol or benzene-ethanol mixtures.

N-Substitution with Pyridin-2-ylmethyl Group

The amino group at position 2 of the benzothiazole ring is then alkylated with a pyridin-2-ylmethyl halide (e.g., pyridin-2-ylmethyl chloride or bromide) under basic conditions, such as:

- Reaction in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Use of a base such as potassium carbonate (K2CO3) to facilitate nucleophilic substitution.

- Stirring at ambient or slightly elevated temperatures to complete the substitution.

Comparative Data Table of Key Synthetic Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination of substituted aniline | Br2 in acetic acid, 0–10 °C, stirring | ~75 | Controlled temp to avoid side reactions |

| Thiocyanation | KSCN, Br2 in acetic acid, 0–10 °C | Moderate | Intermediate for benzothiazole ring closure |

| Reflux with ammonium thiocyanate | Reflux in acidic medium | Moderate | Formation of 2-aminobenzothiazole |

| N-Alkylation with pyridin-2-ylmethyl halide | Pyridin-2-ylmethyl chloride, K2CO3, DMF, RT | High | Final step yielding target compound |

Research Findings and Notes

The fluorine substituent at position 6 of the benzothiazole ring enhances biological activity, as fluorinated benzothiazole derivatives show improved antiviral and antibacterial properties.

The purity and yield of the final compound depend heavily on the control of reaction temperature during bromination and thiocyanation steps to prevent side reactions and degradation.

N-alkylation with pyridin-2-ylmethyl halides is typically efficient under mild basic conditions, and purification can be achieved by recrystallization or chromatographic methods.

Recent literature emphasizes the importance of green chemistry approaches such as solvent-free grinding methods for benzothiazole synthesis, though their adaptation to fluorinated derivatives requires further study.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro or carbonyl groups.

Substitution: Nucleophilic substitution reactions can occur at the fluorine or pyridin-2-ylmethyl positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

Substitution: Pyridin-2-ylmethyl chloride, potassium carbonate, dimethylformamide, and dichloromethane.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted benzothiazoles.

Scientific Research Applications

6-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a fluorescent probe for imaging biological systems and as a tool for studying enzyme activity.

Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Industry: Utilized in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 6-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzothiazol-2-amine Derivatives

Key Observations :

Anticancer Activity

Antimicrobial and Anthelmintic Activity

- N-[(Z)-Phenylmethylidene]-1,3-benzothiazol-2-amine Schiff bases (fluoro/nitro-substituted) exhibited significant activity against E. coli, S. aureus, and parasitic worms, attributed to the electron-deficient benzothiazole core disrupting microbial membranes .

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Insights :

Biological Activity

6-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is a synthetic organic compound belonging to the class of benzothiazoles. It is characterized by a fluorine atom at the 6-position and a pyridin-2-ylmethyl group attached to the benzothiazole ring. This unique structure enhances its biological activity, particularly in the field of medicinal chemistry.

- Molecular Formula : C12H10FN3S

- Molecular Weight : Approximately 259.30 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, modulating their activity. This compound has been shown to induce apoptosis in cancer cells through mechanisms involving:

- Cell Cycle Arrest : Interruption of the cell cycle, leading to inhibited proliferation.

- Apoptosis Modulation : Interaction with apoptosis-related proteins such as p53, Bcl-2, and Bax, which are crucial in regulating cell death pathways.

Anti-Cancer Properties

Research indicates that derivatives of this compound exhibit significant anti-cancer activity against various cell lines. Notably:

- Induction of Apoptosis : The compound has been reported to activate p53, suggesting its potential in colon cancer treatment.

- Cytotoxicity Studies : In vitro studies have demonstrated that this compound can significantly reduce cell viability in cancer cell lines through dose-dependent mechanisms .

Comparison with Other Compounds

To understand its efficacy further, a comparison with structurally similar compounds was conducted:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 6-fluoro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | Structure | Different pyridine substitution pattern may influence biological activity |

| N-(pyrimidin-2-yl)benzothiazol-2-amines | Structure | Potentially different mechanisms of action due to pyrimidine ring |

| Isoxazole derivatives | Structure | Enhanced anti-cancer properties through different pathways |

This table illustrates how variations in substitution patterns can lead to distinct biological activities and therapeutic potentials.

Case Studies

Several studies have highlighted the effectiveness of this compound in cancer therapy:

- Study on Colon Cancer : A study indicated that this compound could significantly inhibit growth in colon cancer cell lines by promoting apoptosis and affecting cell cycle dynamics.

- Comparative Analysis : Another research effort compared the cytotoxic effects of this compound with established chemotherapeutics like doxorubicin, revealing similar or enhanced efficacy against specific cancer types .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

- Formation of Benzothiazole Ring : Cyclization of 2-aminothiophenol with an aldehyde or ketone.

- Fluorination : Introduction of the fluorine atom using electrophilic fluorination methods.

- Pyridinylmethyl Group Attachment : Nucleophilic substitution reaction with pyridinylmethyl chloride.

These synthetic routes allow for the creation of various derivatives that may exhibit enhanced biological activities .

Q & A

Q. Optimization Parameters :

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–10°C (step 1); 80–100°C (step 3) | Minimizes side reactions in step 1; enhances coupling efficiency in step 3 |

| Solvent | Glacial acetic acid (step 1); DMSO (step 3) | Stabilizes intermediates; improves solubility of reactants |

| Reaction Time | 16–24 hours (step 1); 4–6 hours (step 3) | Ensures complete cyclization and substitution |

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?

Answer:

Discrepancies may arise from variations in assay conditions, compound purity, or target specificity. Strategies include:

- Purity Validation : Use HPLC (≥98% purity threshold) and LC-MS to confirm structural integrity and exclude impurities .

- Assay Standardization : Replicate studies under controlled conditions (e.g., pH, temperature, cell line viability) to isolate confounding factors .

- Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and compare with experimental IC₅₀ values .

Example : If a study reports conflicting antimicrobial activity, validate via:

Re-synthesis using the same protocol .

Dose-response assays across multiple microbial strains .

Structural analysis (¹H NMR, IR) to confirm the absence of decomposition products .

Basic: Which spectroscopic techniques confirm the structure of this compound?

Answer:

- ¹H NMR : Key signals include:

- δ 8.5–8.7 ppm (pyridine H-6 proton) .

- δ 6.8–7.5 ppm (benzothiazole aromatic protons) .

- δ 4.8–5.2 ppm (N-CH₂-pyridine methylene group) .

- ¹³C NMR : Peaks at δ 160–165 ppm (C-F) and δ 155–160 ppm (C=N of benzothiazole) .

- IR : Stretching at 3300–3400 cm⁻¹ (N-H amine) and 1240–1280 cm⁻¹ (C-F) .

Q. Case Study :

- Modification : Adding a sulfonate group at position 4 of benzothiazole increased aqueous solubility by 3-fold while maintaining >90% inhibition of TNF-α in vitro .

- Validation : Pharmacokinetic studies in rodent models showed a 2.5-fold increase in bioavailability .

Basic: What purification methods are effective for isolating this compound, and how do solvents influence crystallization?

Answer:

- Recrystallization : Use ethanol or ethyl acetate for high-purity crystals (>95% recovery) .

- Column Chromatography : Employ silica gel with a gradient of hexane:ethyl acetate (7:3 to 1:1) to separate byproducts .

Q. Solvent Effects :

| Solvent | Polarity | Crystal Quality | Yield (%) |

|---|---|---|---|

| Ethanol | High | Needle-shaped | 85–90 |

| Ethyl Acetate | Medium | Plate-like | 70–75 |

| Hexane | Low | Amorphous | <50 |

Advanced: How do molecular docking studies predict target interactions, and what experimental validation is required?

Answer:

- Docking Workflow :

- Target Selection : Identify proteins (e.g., kinases, GPCRs) with homology to known benzothiazole targets .

- Ligand Preparation : Optimize the compound’s 3D structure using software like Schrödinger Maestro .

- Pose Scoring : Rank binding poses using Glide XP or AutoDock scoring functions .

Q. Validation Experiments :

- In Vitro Assays : Measure IC₅₀ against purified enzymes (e.g., EGFR kinase) .

- Cellular Uptake : Use fluorescence tagging (e.g., BODIPY) to confirm intracellular localization .

Example : Docking predicted strong hydrogen bonding between the fluorine atom and EGFR’s Thr766 residue. Experimental validation showed IC₅₀ = 1.2 µM, aligning with computational data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.